![molecular formula C9H8N2O3 B063057 Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate CAS No. 181285-04-1](/img/structure/B63057.png)
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives, including those related to methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, involves various strategies. One approach involves the direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, leading to the formation of aminofuro[3,2-c]pyridinium tosylates. These compounds can undergo further transformations through 1,3-dipolar cycloaddition reactions, leading to the synthesis of furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, demonstrating the versatility of furo[3,2-b]pyridine derivatives in synthetic chemistry (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate often involves complex arrangements that facilitate further chemical transformations. For instance, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate has been shown to form complexes that demonstrate the potential for forming unsymmetrical diamide ligands, highlighting the structural complexity and versatility of these molecules (Napitupulu et al., 2006).
Chemical Reactions and Properties
Furo[3,2-b]pyridine derivatives participate in a variety of chemical reactions, showcasing their rich chemistry. For example, the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate leads to the formation of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, illustrating the compound's ability to undergo cyclocondensation reactions and form structurally diverse pyridines (Antonov et al., 2021).
Scientific Research Applications
Chemical Synthesis and Derivative Creation
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a key component in the synthesis of various heterocyclic compounds. In the study by Calhelha and Queiroz (2010), it was used to prepare methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, leading to the creation of di(hetero)arylamines and tetracyclic compounds through intramolecular cyclizations (Calhelha & Queiroz, 2010).
Antitumor Activities
Queiroz et al. (2011) explored the use of this compound in the synthesis of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, which demonstrated significant tumor cell growth inhibition in various human tumor cell lines. These derivatives affected cell cycle distribution and induced apoptosis in the NCI-H460 cell line (Queiroz et al., 2011).
Potential as Anti-inflammatory Agents
Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, as part of a research program targeting novel molecules with potential anti-inflammatory properties (Moloney, 2001).
Safety And Hazards
properties
IUPAC Name |
methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFOEWMWUJGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate |
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